Cas no 95-16-9 (Benzothiazole)

Benzothiazole is a heterocyclic compound with the molecular formula C₇H₅NS, featuring a benzene ring fused to a thiazole ring. It serves as a versatile intermediate in organic synthesis and industrial applications due to its stable aromatic structure and reactive sites. Key advantages include its role as a precursor in the production of pharmaceuticals, agrochemicals, and rubber accelerators. Its sulfur and nitrogen-containing framework enhances binding affinity in coordination chemistry, making it useful in catalytic and material science applications. Benzothiazole derivatives exhibit notable biological activity, including antimicrobial and anti-inflammatory properties, contributing to their significance in medicinal chemistry. The compound's thermal stability and synthetic adaptability further underscore its utility in research and industrial processes.
Benzothiazole structure
Benzothiazole structure
商品名:Benzothiazole
CAS番号:95-16-9
MF:C7H5NS
メガワット:135.186300039291
MDL:MFCD00005775
CID:34781
PubChem ID:87563291

Benzothiazole 化学的及び物理的性質

名前と識別子

    • Benzo[d]thiazole
    • 1,3-BENZOTHIAZOLE
    • FEMA NUMBER 3256
    • FEMA 3256
    • BENZOTHIAZOLE
    • 1-Thia-3-azaindene
    • Benzosulfonazole
    • Benzothiazol
    • (methylthio)benzothiazole
    • benzo[d][1,3]thiazole
    • benzthiazole
    • USAF EK-4812
    • Vangard BT
    • NSC 8040
    • Benzothiazole
    • MDL: MFCD00005775
    • インチ: 1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
    • InChIKey: IOJUPLGTWVMSFF-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2)SC=1
    • BRN: 109468

計算された属性

  • せいみつぶんしりょう: 135.01400
  • どういたいしつりょう: 135.014
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 41.1A^2

じっけんとくせい

  • 色と性状: 黄色の液体。キノリンのようなにおい。水蒸気とともに揮発することができます。
  • 密度みつど: 1.238 g/mL at 25 °C(lit.)
  • ゆうかいてん: 2 °C (lit.)
  • ふってん: 231 °C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.642(lit.)
  • ようかいど: 3g/l
  • すいようせい: びようようせい
  • あんていせい: Stable - regarded as highly persistent in the environment. Incompatible with strong oxidizing agents. Combustion products: nitrogen oxides, carbon monoxide, carbon dioxide, sulphur oxides.
  • PSA: 41.13000
  • LogP: 2.29630
  • FEMA: 3256
  • じょうきあつ: 34 mmHg ( 131 °C)
  • マーカー: 1107
  • ようかいせい: エタノールや二硫化炭素に溶けやすく、水に微溶解する。中性反応を持つ。
  • かんど: 光に敏感

Benzothiazole セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P301+P310-P305+P351+P338-P312
  • 危険物輸送番号:2810
  • WGKドイツ:2
  • 危険カテゴリコード: 20-24-25-36
  • セキュリティの説明: S23-S26-S36-S36/37
  • RTECS番号:DL0875000
  • 危険物標識: Xn
  • 包装グループ:III
  • どくせい:LD50 i.v. in mice: 95±3 mg/kg (Domino)
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD115905)
  • 包装等級:III
  • セキュリティ用語:6.1
  • TSCA:Yes
  • 危険レベル:6.1
  • リスク用語:R20/21/22
  • 爆発限界値(explosive limit):0.9-8.2%(V)

Benzothiazole 税関データ

  • 税関コード:2934200090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0001-2268-0.25g
"1,3-benzothiazole"
95-16-9 95%+
0.25g
$18.0 2023-11-21
Fluorochem
093451-25g
Benzo[d]thiazole
95-16-9 95%
25g
£13.00 2022-03-01
Fluorochem
093451-100g
Benzo[d]thiazole
95-16-9 95%
100g
£34.00 2022-03-01
TRC
B206640-5g
Benzothiazole
95-16-9
5g
$ 299.00 2023-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
61427-100MG
Benzothiazole
95-16-9
100mg
¥897.04 2025-01-16
TRC
B206640-2g
Benzothiazole
95-16-9
2g
$ 164.00 2023-04-19
TRC
B206640-1g
Benzothiazole
95-16-9
1g
$ 110.00 2023-04-19
Enamine
EN300-19148-5.0g
1,3-benzothiazole
95-16-9 97%
5g
$29.0 2023-05-03
Enamine
EN300-19148-25.0g
1,3-benzothiazole
95-16-9 97%
25g
$38.0 2023-05-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B104852-100g
Benzothiazole
95-16-9 96%
100g
¥41.90 2023-09-04

Benzothiazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:Bu4N+ •Br-
1.2R:NaOH, S:H2O
リファレンス
Reactions of 2-allylthiobenzimidazole, -oxazole, -thiazole, and the isomeric thiones with dichlorocarbene
By Ramazanova, P. A. et al, Chemistry of Heterocyclic Compounds (New York(Translation of Khimiya Geterotsiklicheskikh Soedinenii, 2000, 36(2), 201-206

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Carbon dioxide ,  Pentylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dimethylformamide ;  24 h, 0.1 MPa, 120 °C
リファレンス
Atmospheric CO2 promoted synthesis of N-containing heterocycles over B(C6F5)3 catalyst
Gao, Xiang; Yu, Bo; Mei, Qingqing; Yang, Zhenzhen; Zhao, Yanfei; et al, New Journal of Chemistry, 2016, 40(10), 8282-8287

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron Solvents: N-Methyl-2-pyrrolidone ;  24 h, 1 MPa, 120 °C
リファレンス
Green preparation of 1H-benzothiazole derivatives utilizing carbon dioxide
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Water ;  10 min
リファレンス
Method for synthesizing benzothiazole by microwave irradiation of benzothioamide compound in aqueous phase
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Process for preparing benzothiazole
, Czechoslovakia, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Isoamyl nitrite Solvents: Tetrahydrofuran ;  20 min, 7 bar, 120 °C
リファレンス
Flow hydrodediazoniation of aromatic heterocycles
Roeder, Liesa; Nicholls, Alexander J. ; Baxendale, Ian R., Molecules, 2019, 24(10),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Azobenzene ;  160 - 180 °C
リファレンス
Walther reaction in the benzazoles series and preparation of their 2-deutero derivatives
Lomov, D. A.; Yutilov, Yu. M.; Smolyar, N. N., Russian Journal of Organic Chemistry, 2006, 42(2), 241-242

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  24 h, 90 °C
リファレンス
Synthesis of O-ethyl thioformate: a useful reagent for the thioformylation of amines
Borths, Christopher J.; Chan, Johann; Burke, Brenda J.; Larsen, Robert D., Synlett, 2009, (19), 3139-3142

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Water ;  10 min, rt
リファレンス
Method for synthesizing benzothiazole by electrocatalytic benzothioamide compound in water
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Titania (nanoporous) ;  2 min, 90 °C
リファレンス
Nanoporous TiO2 containing an ionic liquid bridge as an efficient and reusable catalyst for the synthesis of N,N'-diarylformamidines, benzoxazoles, benzothiazoles and benzimidazoles
Mazloumi, M.; Shirini, F.; Goli-Jolodar, O.; Seddighi, M., New Journal of Chemistry, 2018, 42(8), 5742-5752

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Cesium fluoride Catalysts: Cobalt difluoride ,  Tris[2-(diphenylphosphino)ethyl]phosphine Solvents: Ethanol ;  24 h, 6 MPa, 140 °C
リファレンス
Cobalt-catalyzed synthesis of N-containing heterocycles via cyclization of ortho-substituted anilines with CO2/H2
Ke, Zhengang; Yu, Bo; Wang, Huan; Xiang, Junfeng; Han, Juanjuan; et al, Green Chemistry, 2019, 21(7), 1695-1701

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Desulfurization of organic mercaptans and disulfides.
, Germany, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: 1798797-19-9 ;  5 min, 80 °C
リファレンス
A Novel Ionic Liquid Based on Imidazolium Cation as an Efficient and Reusable Catalyst for the One-pot Synthesis of Benzoxazoles, Benzothiazoles, Benzimidazoles and 2-Arylsubstituted Benzimidazoles
Hasanpour, Maede; Eshghi, Hossein; Bakavoli, Mehdi; Mirzaeia, Mahdi, Journal of the Chinese Chemical Society (Weinheim, 2015, 62(5), 412-419

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Azidotrimethylsilane Catalysts: 1H-Imidazolium, 1-methyl-3-(3-sulfopropyl)-, 1,1,1-trifluoromethanesulfonate (1:… ;  15 min, 45 - 46 °C
リファレンス
Building Heterocyclic Systems with RC(OR)2+ Carbocations in Recyclable Bronsted Acidic Ionic Liquids: Facile Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles, Benzazoles and Other Ring Systems with CH(OEt)3 and EtC(OEt)3 in [EtNH3][NO3] and [PMIM(SO3H)][OTf]
Aridoss, Gopalakrishnan; Laali, Kenneth K., European Journal of Organic Chemistry, 2011, (15), 2827-2835

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) ;  15 min, rt
リファレンス
Expeditious and efficient synthesis of benzoxazoles, benzothiazoles, benzimidazoles catalyzed by Ga(OTf)3 under solvent-free conditions
Liu, Juyan; Liu, Qian; Xu, Wei; Wang, Weilu, Chinese Journal of Chemistry, 2011, 29(8), 1739-1744

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Tetrafluoroboric acid (silica-supported) ;  45 min, rt
リファレンス
Silica supported fluoroboric acid: an efficient and reusable heterogeneous catalyst for facile synthesis of 2-aliphatic benzothiazoles, benzoxazoles, benzimidazoles and imidazo[4,5-b]pyridines
Patil, Abasaheb V.; Bandgar, Babasaheb P.; Lee, Soo-Hyoung, Bulletin of the Korean Chemical Society, 2010, 31(6), 1719-1722

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Sulfuric acid (polyvinylpyrrolidone-supported) ,  Poly(vinylpyrrolidone) (sulfuric acid-modified) ;  1 min, 60 °C
リファレンス
Application of [PVP-SO3H] HSO4 as an Efficient Polymeric-Based Solid Acid Catalyst in the Synthesis of Some Benzimidazole Derivatives
Roudsari, Fatemeh Pakpour; Seddighi, Mohadeseh; Shirini, Farhad ; Tajik, Hassan, Organic Preparations and Procedures International, 2020, 52(4), 340-353

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Indium trichloride Solvents: Acetonitrile ;  4 h, 80 °C
リファレンス
Production of polycarbonate high-temperature degradation-resistant agents for polycarbonate compositions
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: N,N-Bis[3-(trimethoxysilyl)propyl]sulfamic acid (mesoporous silica-supported) ;  4 min, 80 °C
リファレンス
Periodic Mesoporous Organosilica Containing Bridged N-Sulfonic Acid Groups: Promotion of the Synthesis of N,N'-Diarylformamidines, Benzoxazoles, Benzothiazoles and Benzimidazoles
Haghighat, Mahdieh; Golshekan, Mostafa; Shirini, Farhad, ChemistrySelect, 2019, 4(27), 7968-7975

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethoxysilane Catalysts: 1-Butyl-3-methylimidazolium acetate ;  rt; 24 h, 0.5 MPa, 40 °C
リファレンス
Ionic Liquid-Catalyzed C-S Bond Construction using CO2 as a C1 Building Block under Mild Conditions: A Metal-Free Route to Synthesis of Benzothiazoles
Gao, Xiang; Yu, Bo; Yang, Zhenzhen; Zhao, Yanfei; Zhang, Hongye; et al, ACS Catalysis, 2015, 5(11), 6648-6652

ごうせいかいろ 21

はんのうじょうけん
1.1 1 min, 60 °C
リファレンス
Facile synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives catalyzed by sulfonated rice husk ash (RHA-SO3H) as an efficient solid acid catalyst
Shirini, Farhad; Mamaghani, Manouchehr; Seddighi, Mohadeseh, Research on Chemical Intermediates, 2015, 41(8), 5611-5619

Benzothiazole Raw materials

Benzothiazole Preparation Products

Benzothiazole 関連文献

Benzothiazoleに関する追加情報

Properties and Applications of Benzothiazole (CAS No. 95-16-9)

Benzothiazole, with the chemical formula C₈H₅NS, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and materials science due to its versatile structural framework. This compound, identified by its CAS number 95-16-9, belongs to the benzothiazole class, which consists of a benzene ring fused to a thiazole ring. The unique combination of aromatic and heterocyclic structures imparts distinct chemical and biological properties, making it a valuable scaffold for various applications.

The structural features of Benzothiazole contribute to its remarkable reactivity and stability. The presence of both sulfur and nitrogen atoms in the thiazole ring allows for multiple functionalization pathways, enabling chemists to tailor its properties for specific uses. This flexibility has been exploited in the development of numerous derivatives that exhibit a wide range of biological activities. For instance, benzothiazole derivatives have shown promise as antimicrobial agents, anti-inflammatory compounds, and even as components in advanced materials.

In recent years, the pharmaceutical industry has increasingly focused on Benzothiazole and its derivatives due to their demonstrated efficacy in modulating various biological pathways. One of the most notable areas of research has been in oncology, where benzothiazole-based compounds have been investigated for their potential as kinase inhibitors. These inhibitors target specific enzymes involved in cancer cell proliferation and survival, offering a promising avenue for developing novel antitumor therapies. For example, studies have highlighted the inhibitory effects of certain benzothiazole derivatives on tyrosine kinases, which are overactive in many types of cancer.

Another significant application of Benzothiazole lies in its role as an intermediate in the synthesis of agrochemicals. The compound’s ability to serve as a building block for more complex molecules has made it invaluable in the development of pesticides and herbicides. These derivatives often exhibit potent activity against pests while maintaining environmental safety profiles that align with modern agricultural practices. The sustainability aspect is particularly noteworthy, as researchers strive to develop agrochemicals that are both effective and ecologically responsible.

From a materials science perspective, Benzothiazole has been explored for its potential in creating advanced polymers and electronic materials. Its conjugated system allows for applications in organic semiconductors and light-emitting diodes (OLEDs). The compound’s ability to absorb and emit light makes it suitable for use in optoelectronic devices, where precise control over material properties is essential. Additionally, benzothiazole-based polymers have shown promise in enhancing the durability and functionality of coatings used in industrial applications.

The synthesis of Benzothiazole (CAS No. 95-16-9) typically involves condensation reactions between thiourea and α-haloketones or aldehydes. This process is well-documented and widely used due to its efficiency and scalability. Researchers have also developed various modifications to this synthetic route to improve yields or introduce specific functional groups into the molecule. These advancements have facilitated the production of increasingly complex benzothiazole derivatives for specialized applications.

The biological activity of Benzothiazole derivatives continues to be a focal point in medicinal chemistry research. Beyond oncology, these compounds have been investigated for their potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Studies suggest that certain benzothiazole derivatives can cross the blood-brain barrier and interact with neurotransmitter systems, offering a possible mechanism for therapeutic intervention. The exploration of these mechanisms is an active area of investigation, with researchers aiming to uncover new treatment strategies.

In conclusion, Benzothiazole (CAS No. 95-16-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural properties make it an ideal candidate for drug discovery, agrochemical development, and advanced materials engineering. As research progresses, the potential uses for benzothiazole-based compounds are likely to expand further, driven by ongoing innovations in synthetic chemistry and biological sciences.

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